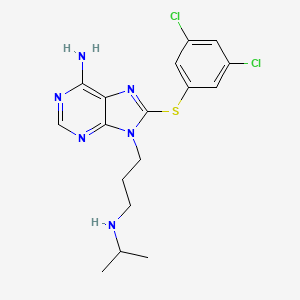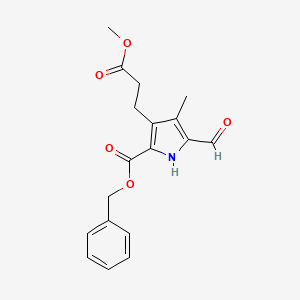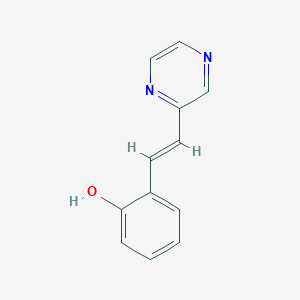
Ralmitaront
Übersicht
Beschreibung
Ralmitaront: (also known by its developmental code names RG-7906 and RO-6889450) is currently undergoing clinical trials for the treatment of negative symptoms in schizophrenia and schizoaffective disorder . It is being developed by the pharmaceutical company Hoffmann-La Roche.
Vorbereitungsmethoden
Unfortunately, specific synthetic routes and reaction conditions for Ralmitaront are not widely disclosed in the public domain. it is an orally active agonist of trace amine-associated receptor 1 (TAAR1) with an EC50 value of 110.4 nM . Industrial production methods remain proprietary.
Analyse Chemischer Reaktionen
Die Arten von Reaktionen, die Ralmitaront durchläuft, wurden nicht umfassend dokumentiert. Als partieller Agonist von TAAR1 interagiert er wahrscheinlich auf spezifische Weise mit diesem Rezeptor. Übliche Reagenzien und Bedingungen, die mit seiner Synthese und Funktionalisierung verbunden sind, bleiben unaufgeklärt.
Wissenschaftliche Forschungsanwendungen
a. Antipsychotische Aktivität: Ralmitaront wird hinsichtlich seines Potenzials untersucht, negative Symptome bei Schizophrenie und schizoaffektiver Störung zu lindern. Zu diesen Symptomen gehören sozialer Rückzug, reduzierter Gefühlsausdruck und kognitive Defizite.
b. Verbesserung der Kognition: Bei Nagetieren hat this compound eine kognitive Verbesserung gezeigt, was für die Behandlung kognitiver Beeinträchtigungen im Zusammenhang mit psychiatrischen Störungen relevant sein könnte .
c. Antidepressive Eigenschaften: Obwohl nicht vollständig geklärt, deutet die Interaktion von this compound mit TAAR1 auf eine mögliche Rolle bei der Stimmungsregulation und antidepressiven Wirkungen hin.
5. Wirkmechanismus
Der genaue Mechanismus, über den this compound seine Wirkungen entfaltet, ist ein aktives Forschungsgebiet. Es wirkt als partieller Agonist von TAAR1, einem Rezeptor, der an der Modulation der Neurotransmitterfreisetzung und neuronalen Aktivität beteiligt ist. TAAR1 wird in verschiedenen Hirnarealen exprimiert und spielt eine Rolle bei der dopaminergen und serotonergen Signalübertragung .
Wirkmechanismus
The exact mechanism by which Ralmitaront exerts its effects remains an active area of research. It acts as a partial agonist of TAAR1, a receptor involved in modulating neurotransmitter release and neuronal activity. TAAR1 is expressed in various brain regions and plays a role in dopaminergic and serotonergic signaling .
Vergleich Mit ähnlichen Verbindungen
Ralmitaront gehört zu einer Klasse von experimentellen Antipsychotika, die auf TAAR1 abzielen. Eine weitere Verbindung in dieser Kategorie ist Ulotaront (SEP-363856) , das auch 5-HT1A-Agonistenaktivität aufweist und sich derzeit in Phase-3-klinischen Studien zur Behandlung von Schizophrenie befindet . Die Einzigartigkeit von this compound liegt in seiner spezifischen TAAR1-Partiellen Agonismus.
Eigenschaften
IUPAC Name |
5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXGKRFUPEPFM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336976 | |
| Record name | Ralmitaront | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2133417-13-5 | |
| Record name | Ralmitaront [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133417135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ralmitaront | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALMITARONT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8MW1Q80P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)





![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)



